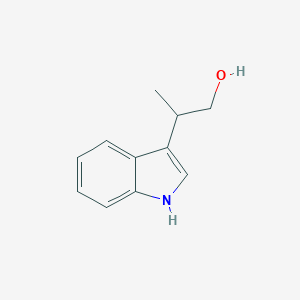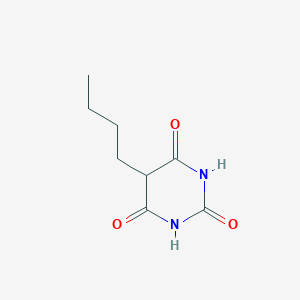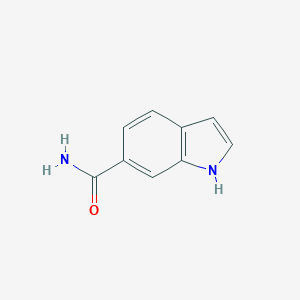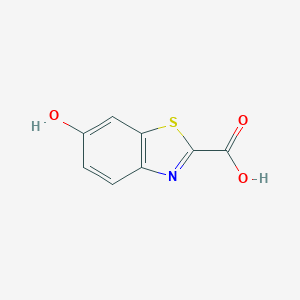
(R)-piperazine-2-carboxamide
Overview
Description
®-piperazine-2-carboxamide is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that gives it unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-piperazine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-piperazine, which can be obtained through the resolution of racemic piperazine using chiral acids or by asymmetric synthesis.
Carboxylation: The ®-piperazine is then reacted with a carboxylating agent such as carbon dioxide or phosgene under controlled conditions to introduce the carboxamide group.
Purification: The resulting ®-piperazine-2-carboxamide is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of ®-piperazine-2-carboxamide may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the selectivity and efficiency of the synthesis.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to optimize production.
Chemical Reactions Analysis
Types of Reactions
®-piperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Production of primary or secondary amines.
Substitution: Generation of N-substituted piperazine derivatives.
Scientific Research Applications
®-piperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-piperazine-2-carboxamide involves its interaction with specific molecular targets:
Binding: It binds to receptors or enzymes, altering their activity and leading to a biological response.
Pathways: It may modulate signaling pathways, influencing cellular processes such as neurotransmission, metabolism, or immune response.
Effects: The compound’s effects are mediated through its ability to interact with and modify the function of target proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(S)-piperazine-2-carboxamide: The enantiomer of ®-piperazine-2-carboxamide with different spatial arrangement and potentially different biological activity.
N-methylpiperazine: A derivative with a methyl group attached to the nitrogen atom, used in various chemical syntheses.
Piperazine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
®-piperazine-2-carboxamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral receptors or enzymes makes it valuable in the development of enantioselective drugs and catalysts.
Properties
IUPAC Name |
(2R)-piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYCUMKDWMEGMK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426497 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138681-31-9 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the R-amidase enzyme from Pseudomonas sp. MCI3434 in terms of its substrate specificity?
A1: The R-amidase enzyme from Pseudomonas sp. MCI3434 exhibits remarkable R-stereoselectivity when acting on (R,S)-piperazine-2-tert-butylcarboxamide. [] This means it specifically hydrolyzes the carboxamide bond in the (R)-enantiomer to yield (R)-piperazine-2-carboxylic acid, leaving the (S)-enantiomer untouched. [] This high level of stereoselectivity makes it a valuable tool for producing enantiomerically pure compounds. Additionally, the enzyme displays activity towards carboxamide compounds where the amino or imino group is attached to the beta or gamma carbon, such as β-alaninamide and (R)-piperidine-3-carboxamide. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]](/img/structure/B154690.png)




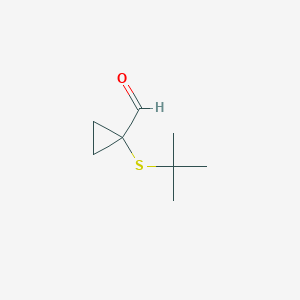
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
